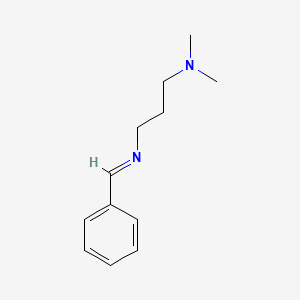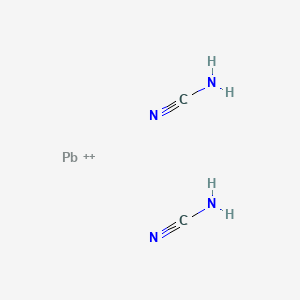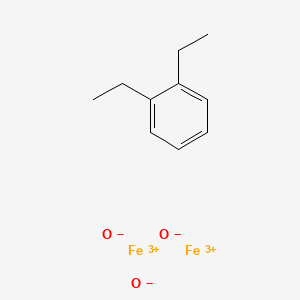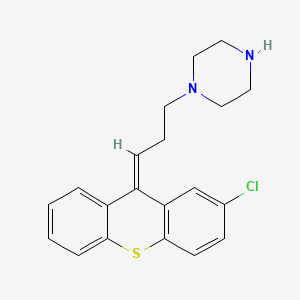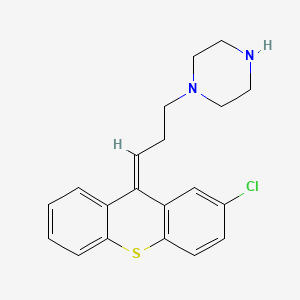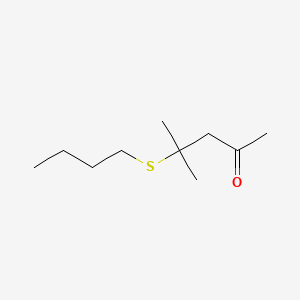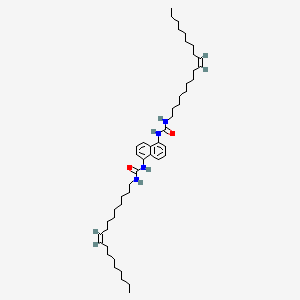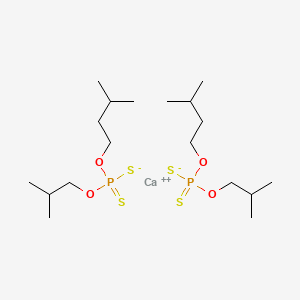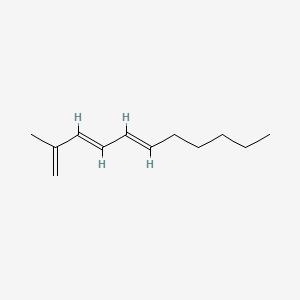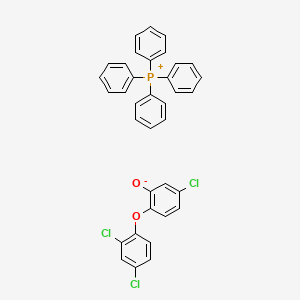
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C24H20P.C12H6Cl3O2 and a molecular weight of 627.90 g/mol. This compound is known for its unique structure, which combines a tetraphenylphosphonium cation with a 5-chloro-2-(2,4-dichlorophenoxy)phenolate anion. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of tetraphenylphosphonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function . It may also inhibit certain enzymes and disrupt metabolic pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds such as:
Tetraphenylphosphonium phenolate: This compound has a similar structure but lacks the chloro and dichlorophenoxy groups, resulting in different chemical properties and applications.
5-chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar but does not contain the tetraphenylphosphonium cation, leading to different reactivity and uses.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94230-98-5 |
|---|---|
Molekularformel |
C36H26Cl3O2P |
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H7Cl3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H;1-6,16H/q+1;/p-1 |
InChI-Schlüssel |
IVIDGYXOIXRPCN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
